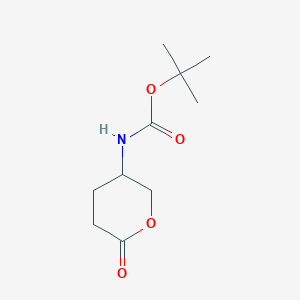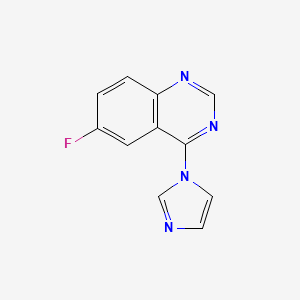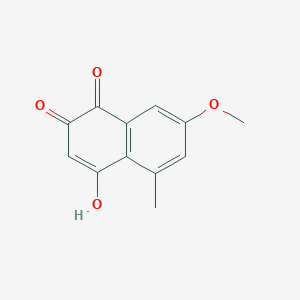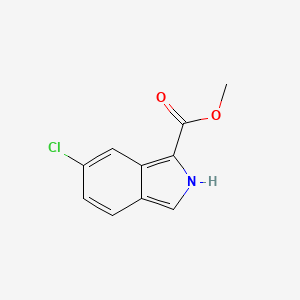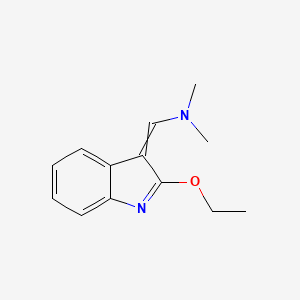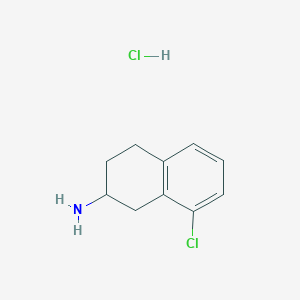
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is a compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The oxadiazole ring is also a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the indole ring followed by the construction of the oxadiazole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: Both the indole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the oxadiazole ring can yield amine derivatives .
Scientific Research Applications
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors in the body, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but lack the indole ring.
Uniqueness
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the indole and oxadiazole rings, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to compounds with only one of these rings .
Properties
CAS No. |
153595-95-0 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) |
InChI Key |
RDBKKUAWHAHIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


